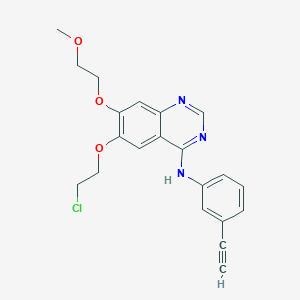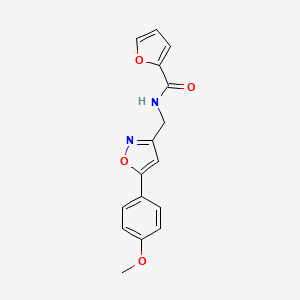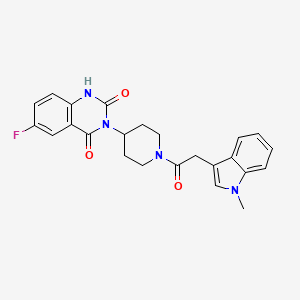
Erlotinib iMpurity B
Descripción general
Descripción
Erlotinib Impurity B is a process-related impurity found in the bulk drug erlotinib, which is used primarily in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is critical to monitor, as they can affect the drug’s efficacy and safety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. This intermediate is reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline. This compound is then treated with 3-ethynylaniline in dimethylformamide (DMF) to yield erlotinib hydrochloride .
Industrial Production Methods: The industrial production of erlotinib involves similar synthetic routes but on a larger scale. The process includes stringent monitoring of reaction conditions and purification steps to ensure the removal of impurities, including Erlotinib Impurity B. High-performance liquid chromatography (HPLC) is commonly used for the separation and estimation of related impurities in pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions: Erlotinib Impurity B can undergo various chemical reactions, including:
Oxidation: Under oxidative stress conditions, erlotinib and its impurities can degrade, forming different oxidation products.
Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of the impurity.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazolines .
Aplicaciones Científicas De Investigación
Erlotinib Impurity B is primarily studied in the context of pharmaceutical research. Its applications include:
Product Development: Used in the development of erlotinib formulations to ensure the purity and efficacy of the final product.
Quality Control: Employed in quality control processes to monitor and quantify impurities in bulk drug substances.
Method Validation: Utilized in the validation of analytical methods for the detection and quantification of impurities.
Stability Studies: Important in stability studies to understand the degradation behavior of erlotinib under various conditions.
Mecanismo De Acción
The mechanism of action of Erlotinib Impurity B is not well-characterized, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of erlotinib. The impurity may interact with the same molecular targets and pathways as erlotinib, including the epidermal growth factor receptor (EGFR) pathway .
Comparación Con Compuestos Similares
- Desalkyne Erlotinib
- Benzoic Acid Didesmethyl Erlotinib
- Erlotinib 4-Hydroxy Metabolite
- Erlotinib Acetate
- Erlotinib Carboxylic Acid
- Erlotinib EP Impurity A
Comparison: Erlotinib Impurity B is unique in its specific structure and formation pathway. While other impurities may share similar synthetic origins or degradation pathways, this compound has distinct chemical properties that necessitate specific analytical methods for its detection and quantification .
Propiedades
IUPAC Name |
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLVDARHJKFUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2847986.png)


![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2847990.png)




![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2848001.png)


![1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B2848004.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)
